3-(2-Dodecen-1-yl)dihydro-2,5-furandione, (2Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Dodecen-1-yl)dihydro-2,5-furandione, (2Z)- is an organic compound with the molecular formula C16H26O3. It is a derivative of furandione and features a dodecenyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Dodecen-1-yl)dihydro-2,5-furandione, (2Z)- typically involves the reaction of dodecenyl alcohol with maleic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale reactions. The use of continuous flow reactors and efficient separation techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Dodecen-1-yl)dihydro-2,5-furandione, (2Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Dodecen-1-yl)dihydro-2,5-furandione, (2Z)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor for polymer synthesis.
Mechanism of Action
The mechanism of action of 3-(2-Dodecen-1-yl)dihydro-2,5-furandione, (2Z)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Dodecen-1-yl)dihydro-2,5-furandione
- 2,5-Furandione, dihydro-3-(1-octen-1-yl)-
- Dodecenylsuccinic acid anhydride
Uniqueness
3-(2-Dodecen-1-yl)dihydro-2,5-furandione, (2Z)- is unique due to its specific stereochemistry and the presence of the dodecenyl side chain. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
1174401-73-0 |
---|---|
Molecular Formula |
C16H26O3 |
Molecular Weight |
266.38 g/mol |
IUPAC Name |
3-[(Z)-dodec-2-enyl]oxolane-2,5-dione |
InChI |
InChI=1S/C16H26O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(17)19-16(14)18/h10-11,14H,2-9,12-13H2,1H3/b11-10- |
InChI Key |
UYCICMIUKYEYEU-KHPPLWFESA-N |
Isomeric SMILES |
CCCCCCCCC/C=C\CC1CC(=O)OC1=O |
Canonical SMILES |
CCCCCCCCCC=CCC1CC(=O)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.